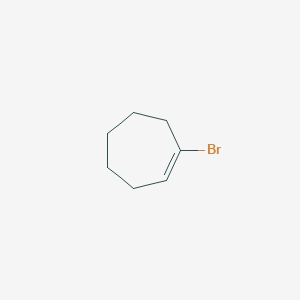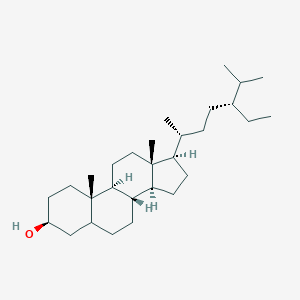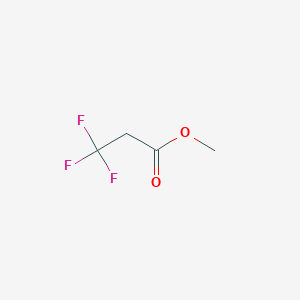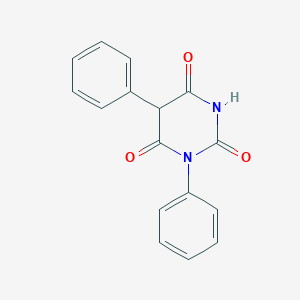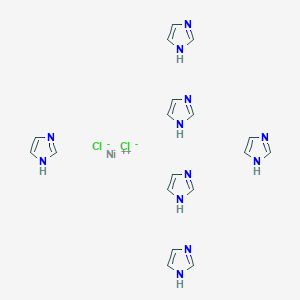
Hexakis(1H-imidazole-N3)nickel(2+) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(1H-imidazole-N3)nickel(2+) dichloride, also known as NiHex, is a coordination compound that has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. It is composed of a nickel ion (Ni2+) coordinated with six imidazole ligands (N3) and two chloride ions (Cl-). The compound has a square planar geometry and is highly stable, making it an ideal candidate for use in various applications.
Mechanism of Action
The mechanism of action of Hexakis(1H-imidazole-N3)nickel(2+) dichloride in its various applications is still not fully understood. In organic reactions, it is believed to act as a Lewis acid catalyst, activating the reactants and facilitating the reaction. In biochemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the inhibition of DNA replication and the induction of oxidative stress. In materials science, this compound is believed to act as a precursor for the formation of nickel-containing materials, providing the necessary nickel ions for the synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Advantages and Limitations for Lab Experiments
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has several advantages for use in laboratory experiments. It is highly stable, making it easy to handle and store. It is also readily available and relatively inexpensive compared to other nickel-containing compounds. However, this compound has some limitations as well. It is highly toxic and must be handled with care. It is also insoluble in many solvents, making it difficult to dissolve and work with in certain applications.
Future Directions
There are several future directions for research on Hexakis(1H-imidazole-N3)nickel(2+) dichloride. In chemistry, further studies could focus on the use of this compound as a catalyst in other organic reactions and the development of new synthetic routes for the compound. In biochemistry, further studies could focus on the mechanism of action of this compound in cancer cells and the development of new anticancer drugs based on this compound. In materials science, further studies could focus on the use of this compound as a precursor for the synthesis of new nickel-containing materials with unique properties. Overall, the potential applications of this compound are vast and varied, making it an exciting area of research for scientists in many fields.
Synthesis Methods
The synthesis of Hexakis(1H-imidazole-N3)nickel(2+) dichloride involves the reaction of nickel(II) chloride hexahydrate with an excess of imidazole in a solvent such as water or ethanol. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of a yellow crystalline solid. The compound can be purified by recrystallization or by column chromatography.
Scientific Research Applications
Hexakis(1H-imidazole-N3)nickel(2+) dichloride has been extensively studied for its potential applications in various fields of chemistry, biochemistry, and materials science. In chemistry, it has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. In biochemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, it has been used as a precursor for the synthesis of various nickel-containing materials, including nanoparticles and thin films.
properties
CAS RN |
15751-00-5 |
|---|---|
Molecular Formula |
C18H24Cl2N12Ni |
Molecular Weight |
538.1 g/mol |
IUPAC Name |
1H-imidazole;nickel(2+);dichloride |
InChI |
InChI=1S/6C3H4N2.2ClH.Ni/c6*1-2-5-3-4-1;;;/h6*1-3H,(H,4,5);2*1H;/q;;;;;;;;+2/p-2 |
InChI Key |
FZRKYHDDNITMPX-UHFFFAOYSA-L |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
Canonical SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Ni+2] |
Other CAS RN |
15751-00-5 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





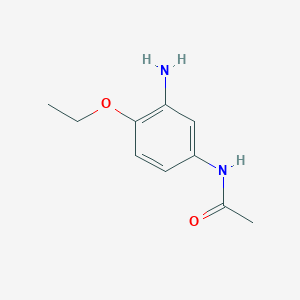

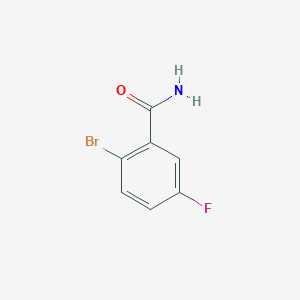
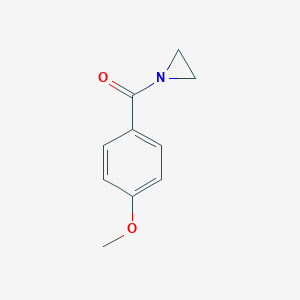
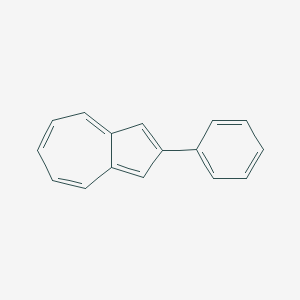
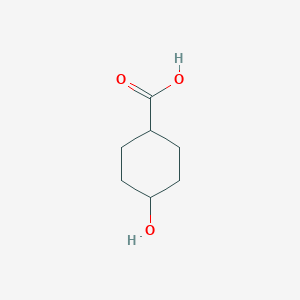

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
